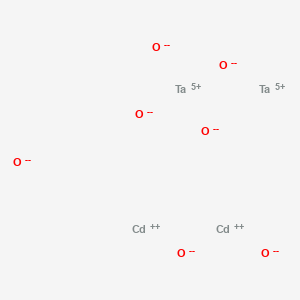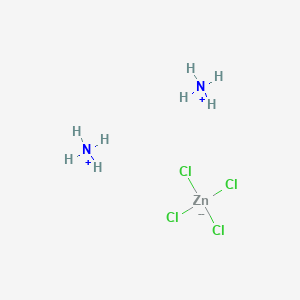
Sélénite de baryum
Vue d'ensemble
Description
Barium selenite is an inorganic compound with the chemical formula BaSeO₃. It is a white crystalline solid that is slightly soluble in water. This compound is primarily used in various industrial applications and scientific research due to its unique chemical properties.
Applications De Recherche Scientifique
Barium selenite has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds and materials.
Biology: Barium selenite is used in studies related to selenium metabolism and its role in biological systems.
Industry: Barium selenite is used in the glass industry and as a component in certain types of ceramics.
Safety and Hazards
Mécanisme D'action
Target of Action
Barium selenite primarily targets the cell membrane . Selenium, an essential micronutrient, is a key component of the enzymatic activity of glutathione peroxidases , which contain selenocysteine . These enzymes play a crucial role in protecting the cell membrane against oxidative damage .
Mode of Action
The principal mechanism of action for the physiological and pharmacological effects of selenium is its antioxidative effect at the cell membrane against hydrogen peroxide and lipoperoxides . The effects are related to the enzymatic activity of glutathione peroxidases, which contain selenocysteine . Selenium’s protective antioxidative action is partially linked to that of vitamin E .
Biochemical Pathways
Selenium is involved in multiple metabolic pathways . The principal mechanism of action for physiological and pharmacological effects of selenium is its antioxidative effect at the cell membrane against hydrogen peroxide and lipoperoxides . The effects are related to the enzymatic activity of glutathione peroxidases, which contain selenocysteine . Selenium’s protective antioxidative action is partially linked to that of vitamin E .
Pharmacokinetics
Most water-soluble selenium compounds (selenites, selenates, organocompounds) are readily absorbed (80 to 90%) in the gastrointestinal tract of mice, rats, and dogs . A high degree of absorption after oral intake of sodium selenite (40 to 85%), selenate (95%) and selenomethionine (75 to 97%) has also been shown in human studies . In laboratory animals, there is a rapid distribution of selenium compounds to most organs .
Result of Action
The molecular and cellular effects of barium selenite’s action primarily involve its antioxidative effects. It helps protect the cell membrane against oxidative damage, thereby playing a crucial role in maintaining cellular health . Excessive selenium can be toxic and cause cellular damage .
Action Environment
Environmental factors such as soil moisture, organic matter, pH levels, soil texture, and microorganisms can influence the action, efficacy, and stability of barium selenite . These factors can affect the uptake and accumulation of selenium in plants, which in turn can influence the bioavailability of selenium for animals and humans .
Analyse Biochimique
Biochemical Properties
Barium selenite plays a significant role in biochemical reactions. It interacts with thiols, generating reactive oxygen species (ROS) such as superoxide (O2−), hydroxyl radical (OH), and hydrogen peroxide (H2O2) . These ROS are crucial in various biochemical processes.
Cellular Effects
The effects of Barium selenite on cells and cellular processes are complex and multifaceted. Its interaction with thiols and subsequent generation of ROS can influence cell function . ROS can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Barium selenite exerts its effects through its interactions with thiols and the generation of ROS . These ROS can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The effects of Barium selenite can change over time in laboratory settings. For instance, selenite is slowly oxidized to selenate in distilled water when irradiated with ultraviolet radiation . This suggests that the compound’s stability and its effects on cellular function may vary over time.
Metabolic Pathways
Barium selenite is involved in various metabolic pathways, particularly those involving the generation and modulation of ROS . It can interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium selenite can be synthesized through a reaction between selenium dioxide and barium hydroxide. The process involves dissolving selenium dioxide in water and then adding barium hydroxide to the solution. The reaction mixture is stirred until the reaction is complete, resulting in the formation of barium selenite precipitate. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods: In industrial settings, barium selenite is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pH, and concentration of reactants to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions: Barium selenite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has weak oxidizing or reducing powers but can still participate in redox reactions .
Common Reagents and Conditions:
Oxidation: Barium selenite can be oxidized to barium selenate in the presence of strong oxidizing agents.
Reduction: It can be reduced to elemental selenium using reducing agents such as hydrogen gas or hydrazine.
Substitution: Barium selenite can react with acids to form selenious acid and barium salts.
Major Products Formed:
Oxidation: Barium selenate (BaSeO₄)
Reduction: Elemental selenium (Se)
Substitution: Selenious acid (H₂SeO₃) and barium salts (e.g., barium chloride)
Comparaison Avec Des Composés Similaires
- Barium selenate (BaSeO₄)
- Bismuth selenide (Bi₂Se₃)
- Strontium nickel selenite (Sr₂Ni(SeO₃)₃)
Comparison:
- Barium selenate: Unlike barium selenite, barium selenate is a stronger oxidizing agent and is more soluble in water.
- Bismuth selenide: Bismuth selenide is a narrow bandgap semiconductor with applications in thermoelectric devices and optoelectronics .
- Strontium nickel selenite: This compound has a different crystal structure and is used in different applications compared to barium selenite .
Barium selenite stands out due to its unique combination of chemical properties, making it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
barium(2+);selenite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDPABSEYUERS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaSeO3, BaO3Se | |
| Record name | BARIUM SELENITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2564 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | barium selenite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929734 | |
| Record name | Barium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13718-59-7 | |
| Record name | BARIUM SELENITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2564 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Selenious acid, barium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenious acid, barium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium selenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)

